REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].N1[CH:16]=[CH:15][CH:14]=CC=1.[Cl-].[CH2:18]([O:20]CC)C.Cl[CH2:24]Cl>CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([F:10])[C:3]=1[NH:4][C:18](=[O:20])[C:15]([CH3:14])([CH3:16])[CH3:24]
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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BrC1=C(N)C(=CC(=C1)F)F
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Name
|
|
Quantity
|
75 mL
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Type
|
reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
4.63 g
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
7.23 g
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Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction was stirred for 5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with 2M HCl (250m1)
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Type
|
ADDITION
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Details
|
the resulting organic layer was treated with saturated NaHCO3 (2×250 ml)
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Type
|
WASH
|
Details
|
The organic layer was washed with water (250 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent from the filtrate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)F)F)NC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |